DHFR Inhibition Profile
DAMPA Ethyl Ester (compound 6b) exhibits a distinct and quantifiable DHFR inhibition profile across three enzyme sources when directly compared to methotrexate (MTX) and the diethyl ester analog 6a [1]. Against L. casei DHFR, the concentration for 50% inhibition was 2 × 10⁻⁵ M, which is approximately 4-fold less potent than the diethyl ester 6a (5 × 10⁻⁶ M) and >1000-fold less potent than MTX [1]. Notably, DAMPA Ethyl Ester demonstrated an unexpected and significant selectivity for the L1210-FR8 leukemia enzyme (3 × 10⁻⁸ M), where its activity approached that of MTX [1].
| Evidence Dimension | Concentration (M) for 50% inhibition of DHFR from three sources |
|---|---|
| Target Compound Data | L. casei: 2 × 10⁻⁵ M; Chicken liver: 3 × 10⁻⁵ M; L1210-FR8: 3 × 10⁻⁸ M |
| Comparator Or Baseline | MTX: L. casei: 3 × 10⁻⁷ M; Chicken liver: 1.5 × 10⁻⁸ M; L1210-FR8: 3 × 10⁻⁸ M. Diethyl ester 6a: L. casei: 5 × 10⁻⁶ M; Chicken liver: 2 × 10⁻⁷ M; L1210-FR8: 3 × 10⁻⁸ M |
| Quantified Difference | DAMPA Ethyl Ester is ~4-fold less potent than 6a against L. casei DHFR but equipotent (within ~1.5-fold) to MTX against L1210-FR8 DHFR |
| Conditions | Purified enzyme assays from Lactobacillus casei, chicken liver, and L1210-FR8 murine leukemia cells; concentrations determined spectrophotometrically |
Why This Matters
This enzyme-specific inhibition profile establishes DAMPA Ethyl Ester as a valuable tool for probing structure-activity relationships in antifolate drug discovery, particularly for investigating the impact of ester modifications on enzyme selectivity.
- [1] Chaykovsky M, Rosowsky A, Papathanasopoulos N, Chen KKN, Modest EJ, Kisliuk RL, Gaumont Y. Methotrexate analogs. 3. Synthesis and biological properties of some side-chain altered analogs. J Med Chem. 1974;17(11):1212-1216. View Source
